molecular formula C17H16Cl2N2O2 B6009354 N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide

N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide

Numéro de catalogue B6009354
Poids moléculaire: 351.2 g/mol
Clé InChI: IPPUYYAQMZPBBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating inflammation, cell survival, and immune responses.

Applications De Recherche Scientifique

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, BAY 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactive in cancer cells. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation, which is mediated by the NF-κB pathway. BAY 11-7082 has been shown to effectively reduce inflammation in various preclinical models of inflammatory disorders, making it a potential therapeutic agent for these conditions.
BAY 11-7082 has also been studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). BAY 11-7082 has been shown to inhibit viral replication by blocking the NF-κB pathway, which is required for viral replication and survival.

Mécanisme D'action

Although the mechanism of action of BAY 11-7082 is well-established, further studies are needed to elucidate its downstream targets and signaling pathways.
5. Other diseases and conditions: BAY 11-7082 has shown promising results in various diseases and conditions, but its potential in other diseases and conditions has not been fully explored. Future studies should investigate the potential of BAY 11-7082 in other diseases and conditions.

Avantages Et Limitations Des Expériences En Laboratoire

BAY 11-7082 has several advantages for lab experiments, including its stability, solubility, and specificity for the NF-κB pathway. BAY 11-7082 is stable under various conditions and can be easily dissolved in various solvents, making it suitable for in vitro and in vivo experiments. In addition, BAY 11-7082 has high specificity for the NF-κB pathway, which allows for precise targeting of this pathway without affecting other signaling pathways.
One limitation of BAY 11-7082 is its potential toxicity at high concentrations. BAY 11-7082 has been shown to induce cell death at high concentrations, which may limit its therapeutic potential. In addition, BAY 11-7082 may have off-target effects on other signaling pathways, which may complicate its use in certain experiments.

Orientations Futures

For BAY 11-7082 research include:
1. Clinical trials: BAY 11-7082 has not yet been tested in clinical trials for any indication. Clinical trials are needed to evaluate the safety and efficacy of BAY 11-7082 in humans.
2. Combination therapy: BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Future studies should investigate the potential of BAY 11-7082 as a combination therapy with other anticancer agents.
3. Novel formulations: BAY 11-7082 has poor solubility and bioavailability, which may limit its therapeutic potential. Future studies should investigate novel formulations of BAY 11-7082 to improve its pharmacokinetic properties.
4.

Méthodes De Synthèse

BAY 11-7082 can be synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with butyryl chloride to form 3-nitrobenzoyl butyrate. This intermediate is then converted to the corresponding amide using ammonia gas, followed by reduction with tin and hydrochloric acid to produce the final product, BAY 11-7082.

Propriétés

IUPAC Name

N-[3-(butanoylamino)phenyl]-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-5-15(22)20-11-6-3-7-12(10-11)21-17(23)13-8-4-9-14(18)16(13)19/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUYYAQMZPBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.